2-FORMYL-6-(THIOPHEN-3-YL)PHENOL
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Overview
Description
2-Formyl-6-(thiophen-3-yl)phenol is an organic compound that features a phenol group substituted with a formyl group at the second position and a thiophene ring at the sixth position. This compound is of interest due to its unique structural properties, which combine the reactivity of both the phenol and thiophene moieties. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-6-(thiophen-3-yl)phenol can be achieved through various synthetic routes. One common method involves the formylation of 6-(thiophen-3-yl)phenol using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents to introduce the formyl group at the desired position .
Another approach involves the use of a Friedel-Crafts acylation reaction, where the thiophene ring is first introduced to the phenol ring, followed by formylation using formic acid and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-(thiophen-3-yl)phenol undergoes various types of chemical reactions, including:
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 2-Carboxy-6-(thiophen-3-yl)phenol.
Reduction: 2-Hydroxymethyl-6-(thiophen-3-yl)phenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-6-(thiophen-3-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-formyl-6-(thiophen-3-yl)phenol and its derivatives involves interactions with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Formyl-6-(thiophen-3-yl)phenol can be compared with other similar compounds, such as:
2-Formyl-4-(thiophen-3-yl)phenol: Similar structure but with the thiophene ring at the fourth position, leading to different reactivity and properties.
2-Formyl-6-(furan-3-yl)phenol: Similar structure but with a furan ring instead of a thiophene ring, resulting in different electronic properties and reactivity.
2-Formyl-6-(pyridin-3-yl)phenol: Similar structure but with a pyridine ring, which can introduce basicity and alter the compound’s interactions with biological targets.
The uniqueness of this compound lies in the combination of the phenol and thiophene moieties, which confer distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-hydroxy-3-thiophen-3-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-6-8-2-1-3-10(11(8)13)9-4-5-14-7-9/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWPWIYPEYHBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CSC=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594171 |
Source
|
Record name | 2-Hydroxy-3-(thiophen-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-12-3 |
Source
|
Record name | 2-Hydroxy-3-(thiophen-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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